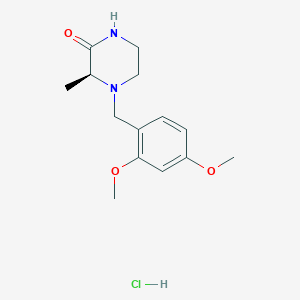

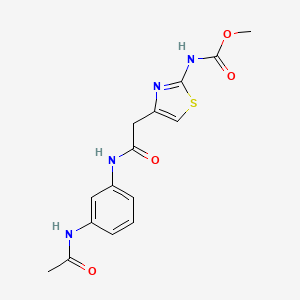

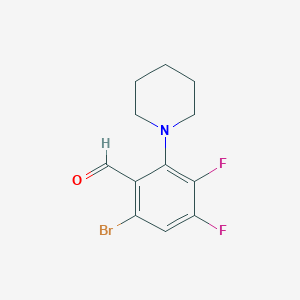

![molecular formula C16H12Cl2N2O3S2 B2499881 N-[4-(2,5-Dichlorthiophen-3-yl)-1,3-thiazol-2-yl]-2,3-Dimethoxybenzamid CAS No. 922604-23-7](/img/structure/B2499881.png)

N-[4-(2,5-Dichlorthiophen-3-yl)-1,3-thiazol-2-yl]-2,3-Dimethoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dichlorothiophene and thiazole moieties

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung wurde auf ihre antimikrobiellen Eigenschaften untersucht . Beispielsweise zeigte eine der synthetisierten Verbindungen moderate Aktivität gegen Bacillus subtilis und Penicillium fimorum .

Antioxidative Aktivität

Die Verbindung zeigte eine signifikante antioxidative Aktivität. Insbesondere zeigten einige Derivate der Verbindung eine 95,2% und 96,3% antioxidative Aktivität, was im Vergleich zur Kontrolle (Ascorbinsäure) als gut bis ausgezeichnet gilt .

Molekular-Docking-Studien

Molekular-Docking-Studien der neuen Verbindungen mit Cytochrom P450 14 alpha-Sterol-Demethylase (CYP51) wurden durchgeführt, um ihre Eignung als Medikamente zu bewerten . Bemerkenswerterweise zeigten einige Verbindungen die höchste Affinität mit den niedrigsten Bindungsenergien .

Synthese von Thiazolderivaten

Die Verbindung wurde bei der Synthese von Thiazolderivaten verwendet . Diese Derivate wurden in 46–89% Ausbeuten durch Rückfluss von Carbothioamiden mit 2-Bromacetophenon synthetisiert .

Zytotoxische Aktivität

Einige Derivate der Verbindung zeigten zytotoxische Aktivität gegen bestimmte menschliche Tumorzelllinien . Beispielsweise war Verbindung 5i der wirksamste zytotoxische Wirkstoff gegen MBA-MB-231-Zelllinien mit einem IC50-Wert von 1,38 µM .

Selektivität für Krebszellen

Die IC50-Werte bestimmter Verbindungen waren in normalen menschlichen Fibroblastenzelllinien hoch, was auf ihre hohe Selektivität für Krebszellen gegenüber normalen Zellen hindeutet .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the dichlorothiophene group. The final step involves coupling the thiazole derivative with 2,3-dimethoxybenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and benzamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in

Eigenschaften

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S2/c1-22-11-5-3-4-8(13(11)23-2)15(21)20-16-19-10(7-24-16)9-6-12(17)25-14(9)18/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBFRYXSONSYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

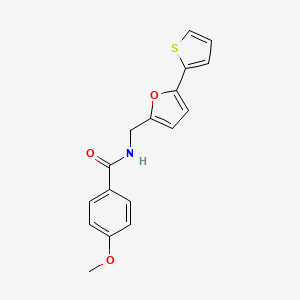

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)

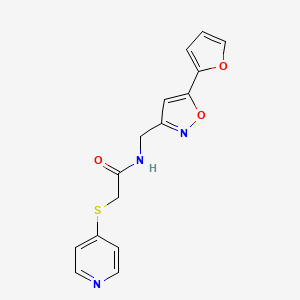

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2499808.png)

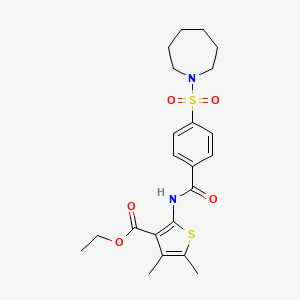

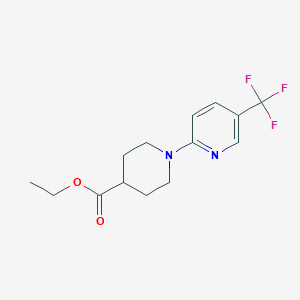

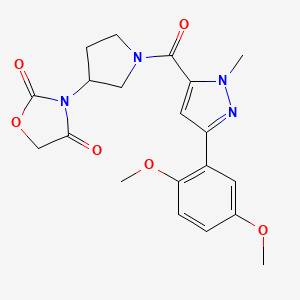

![ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2499820.png)